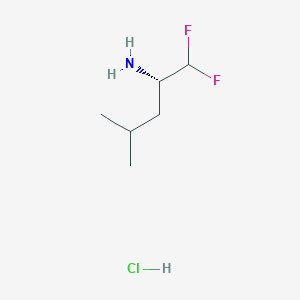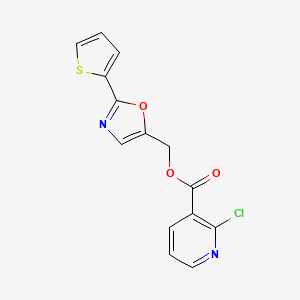![molecular formula C17H17N3O2S B2693243 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 2380043-71-8](/img/structure/B2693243.png)
1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a cyclobutylmethyl group, a pyridin-2-ylmethyl group, and a thieno[3,2-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclobutylmethyl Group: This can be achieved through alkylation reactions using cyclobutylmethyl halides in the presence of a strong base.
Attachment of the Pyridin-2-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-2-ylmethyl group is introduced using suitable reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It may be used in biochemical assays to study enzyme kinetics or receptor-ligand interactions.
Materials Science: The compound could be explored for its electronic properties, making it useful in the development of organic semiconductors or photovoltaic materials.
作用机制
The mechanism of action of 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Cyclobutylmethyl Derivatives: Compounds with the cyclobutylmethyl group attached to different cores.
Pyridin-2-ylmethyl Derivatives: Compounds with the pyridin-2-ylmethyl group attached to different cores.
Uniqueness: 1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione is unique due to the combination of its structural elements, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.
属性
IUPAC Name |
1-(cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16-15-14(7-9-23-15)19(10-12-4-3-5-12)17(22)20(16)11-13-6-1-2-8-18-13/h1-2,6-9,12H,3-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBPVNXZJGGILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
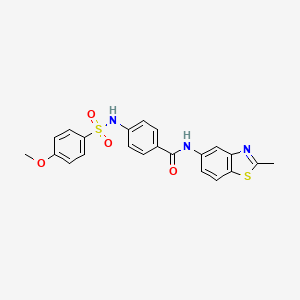
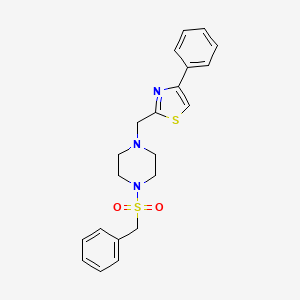
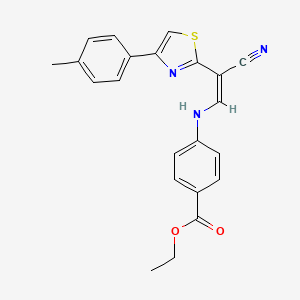
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![4,4,11,11-tetramethyl-N-(4-propan-2-ylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)
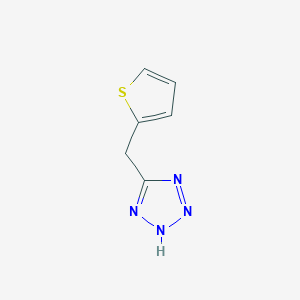
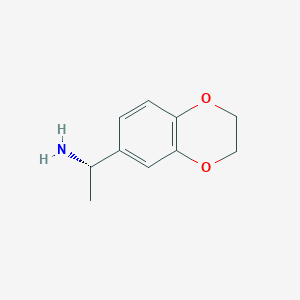
![(1S,5R)-Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]](/img/structure/B2693176.png)
![5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2693178.png)
